ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1
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Overview
Description
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis routes that ensure high yield and purity. For instance, a practical and easily scalable synthesis method includes the use of water and triflic acid-mediated N-benzyl lactam N-deprotection . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxides, while reduction could produce simpler hydrocarbons. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 exerts its effects involves interactions with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
1,2,4-Triazole-containing compounds: These compounds are widely used in pharmaceuticals for their diverse biological activities.
Indole derivatives: Known for their antiviral and anticancer properties.
Properties
Molecular Formula |
C12H13NO5S |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
ethyl 4-methyl-1,1,3-trioxo-1λ6,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)13(2)8-6-4-5-7-9(8)19(10,16)17/h4-7,10H,3H2,1-2H3 |
InChI Key |
LQELNOFVYWOPAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C2=CC=CC=C2S1(=O)=O)C |
Origin of Product |
United States |
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